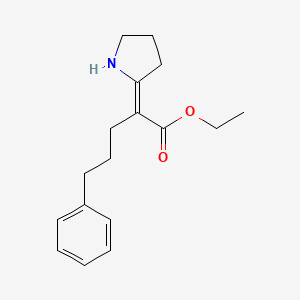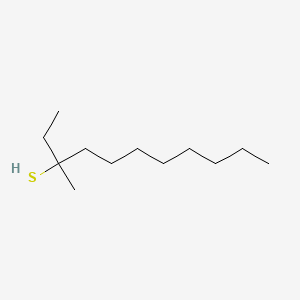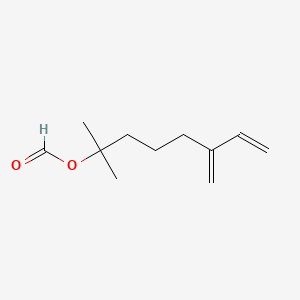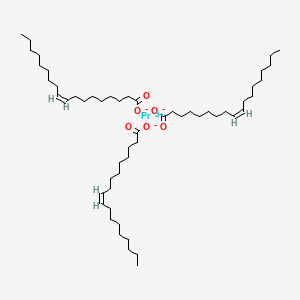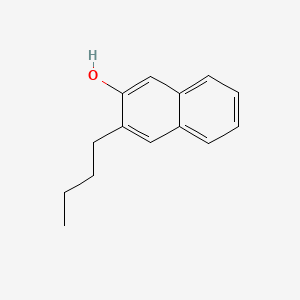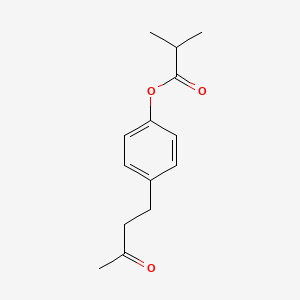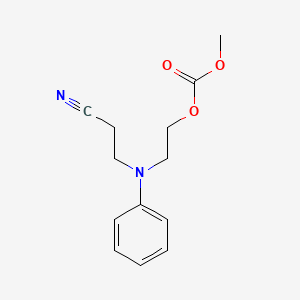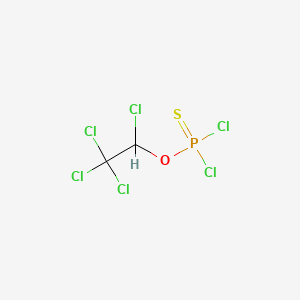
Octahydro-4,7-methano-1H-inden-5-yl isobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-4,7-methano-1H-inden-5-yl isobutyrate: is a chemical compound with the molecular formula C14H22O2. It is known for its unique structure, which includes a tricyclic framework. This compound is often used in various industrial and research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-4,7-methano-1H-inden-5-yl isobutyrate typically involves the esterification of octahydro-4,7-methano-1H-inden-5-ol with isobutyric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on efficient use of reagents and energy.
Analyse Chemischer Reaktionen
Types of Reactions: Octahydro-4,7-methano-1H-inden-5-yl isobutyrate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Sodium methoxide, sodium ethoxide
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted esters
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Octahydro-4,7-methano-1H-inden-5-yl isobutyrate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its interactions with biological molecules and its potential as a bioactive agent.
Medicine: Although not widely used in medicine, preliminary studies suggest that this compound may have potential therapeutic applications due to its bioactive properties.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances and flavors. Its unique scent profile makes it a valuable ingredient in perfumery.
Wirkmechanismus
The mechanism of action of Octahydro-4,7-methano-1H-inden-5-yl isobutyrate involves its interaction with specific molecular targets. It is believed to modulate certain pathways by binding to receptors or enzymes, thereby influencing biochemical processes. Detailed studies are ongoing to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- Octahydro-4,7-methano-1H-indene-5-acetaldehyde
- Octahydro-6-methyl-4,7-methano-1H-indene-5-carboxaldehyde
- Exo-tricyclo[5.2.1.0(2,6)]decane
- Endo-tricyclo[5.2.1.0(2,6)]decane
Comparison: Octahydro-4,7-methano-1H-inden-5-yl isobutyrate stands out due to its ester functional group, which imparts unique chemical reactivity and scent properties. Compared to its analogs, it offers distinct advantages in terms of stability and versatility in chemical synthesis.
Eigenschaften
CAS-Nummer |
84962-69-6 |
|---|---|
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
8-tricyclo[5.2.1.02,6]decanyl 2-methylpropanoate |
InChI |
InChI=1S/C14H22O2/c1-8(2)14(15)16-13-7-9-6-12(13)11-5-3-4-10(9)11/h8-13H,3-7H2,1-2H3 |
InChI-Schlüssel |
AOQXHDOGCZXFEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OC1CC2CC1C3C2CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


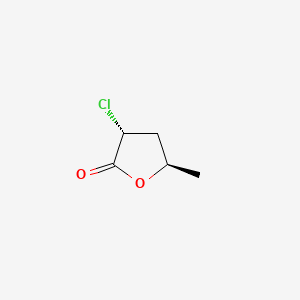
![2,2'-Methylenebis[4,6-dicyclopentylphenol]](/img/structure/B12662219.png)
